molecular formula C21H19F7N2O4 B2514414 N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide CAS No. 477870-68-1

N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

Cat. No. B2514414
M. Wt: 496.382
InChI Key: UXEPHHLMWNZPJU-VPUKRXIYSA-N
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Description

Synthesis Analysis

The synthesis of various hydrazide compounds has been explored in the provided papers. For instance, paper describes the synthesis of a crystal compound through characterization techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction. Similarly, paper discusses the microwave-assisted synthesis of a series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides from sodium saccharin. Paper outlines the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides using ultrasonic mediated N-alkylation and ring expansion. Paper details the synthesis of N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide from an acid-catalyzed reaction. Lastly, paper presents the synthesis of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide using X-ray diffraction and spectroscopic techniques.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were analyzed using various techniques. Paper used DFT methods to optimize the molecular structures and investigate vibrational frequencies. Paper reported the planarity of the molecule and the trans configuration of the C=N double bond in N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide. Paper confirmed the structure of their synthesized compound using single crystal X-ray diffraction. Paper compared the experimental data with the optimized molecular geometry obtained using DFT/B3LYP methods.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve condensation reactions, as seen in papers and , where hydrazides react with aldehydes to form Schiff bases. Microwave-assisted reactions and ultrasonic mediated reactions are also mentioned in papers and , indicating advanced techniques to improve reaction efficiency.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were evaluated through various studies. Paper discusses the solvation energy values and the stability of the cationic species in solution. The vibrational assignments and corresponding harmonic force constants are reported, providing insight into the compound's reactivity. Paper provides a comprehensive analysis of the title compound's properties, including vibrational frequencies, NMR chemical shift values, molecular electrostatic potential distribution, non-linear optical properties, and frontier molecular orbitals.

Scientific Research Applications

Synthesis and Characterization

The compound N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide, due to its complex structure, might be studied for its synthesis and characterization in various scientific applications. For example, the study of phenothiazine-containing cruciforms, which are synthesized using similar complex aromatic compounds, showed that these compounds have potential applications in array-type sensory applications for metal cations, indicating a direction in which our compound of interest could be studied (Hauck et al., 2007). Another study on the synthesis and characterization of hypervalent carbon compounds with complex benzene ligands reveals the intricate nature of such compounds and their potential applications in molecular electronics or sensory technology (Akiba et al., 2005).

Molecular Interactions and Complex Formation

Compounds with complex molecular structures often exhibit interesting interactions and complex formation capabilities. For example, the study of crystal structures and Hirshfeld surface analysis of compounds similar to our compound of interest shows that understanding these interactions can be crucial for designing new materials with desired properties (Syed Abuthahir et al., 2019). This area of research could provide insights into how our compound might interact with other molecules or ions, potentially leading to applications in material science or nanotechnology.

Potential Applications in Material Science and Technology

The intricate structure of N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide suggests its potential utility in material science and technology. Studies on similar complex molecules show applications ranging from the synthesis of polymeric materials with specific properties (Kawaguchi & Morikawa, 2018) to the design of novel organic solar cells (Ali et al., 2020). Exploring the synthesis, characterization, and properties of our compound could therefore open new doors in the development of advanced materials and devices.

properties

IUPAC Name

N-[(E)-[4-(3-fluoropropoxy)phenyl]methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F7N2O4/c22-8-1-9-32-15-4-2-14(3-5-15)11-29-30-19(31)17-10-16(33-12-20(23,24)25)6-7-18(17)34-13-21(26,27)28/h2-7,10-11H,1,8-9,12-13H2,(H,30,31)/b29-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEPHHLMWNZPJU-VPUKRXIYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)OCCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F7N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide

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